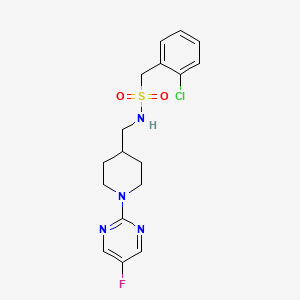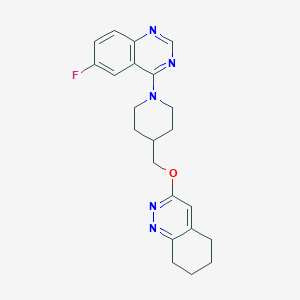
3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline” is a complex organic molecule that contains several functional groups and rings, including a quinazolinyl group, a piperidinyl group, and a tetrahydrocinnoline group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains several cyclic structures, including a quinazoline ring and a tetrahydrocinnoline ring. These rings may be responsible for any interesting chemical or biological properties the compound may have .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Without more specific information, it’s difficult to predict what these reactions might be .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. Without more information, it’s difficult to predict these properties .科学的研究の応用
Eco-Friendly Cooling Applications
Field
Mechanical and Aerospace Engineering
Application Summary
Researchers at the Hong Kong University of Science and Technology (HKUST) have developed a sustainable strategy to manipulate interfacial heat transfer, which could improve the performance of eco-friendly cooling in various applications such as electronics, buildings, and solar panels .
Methods of Application
The researchers used metal-organic frameworks (MOFs), porous materials that can capture water vapor from the air, to increase energy efficiency in room temperature space cooling applications. However, MOFs typically exhibit low thermal conductivity. To address this issue, the researchers introduced a sustainable and controllable strategy to manipulate interfacial heat transfer between the contacted substrate and typical MOFs by utilizing a water adsorption process .
Results or Outcomes
Through comprehensive frequency-domain thermoreflectance (FDTR) measurements and molecular dynamics (MD) simulations, they demonstrated a remarkable improvement in interfacial thermal conductance (ITC) between the contacted substrate and MOFs .
Lithium-Metal Batteries
Field
Materials Chemistry
Application Summary
A method has been proposed to tailor solvation chemistry in carbonate electrolytes via hydrogen bonds for highly stable lithium-metal batteries (LMBs) .
Methods of Application
The researchers used an inexpensive and eco-friendly urea as an additive to promote LiNO3 dissolution and inhibit HF generation in LiPF6-based carbonate electrolytes. The LiNO3 facilitates the formation of an N-enriched stable solid electrolyte interphase (SEI) and suppresses the Li dendrite growth .
Results or Outcomes
The designed electrolyte enables the 4.25 V Li||NCM811 (50 μm thin Li-metal anode, 1.7 mAh cm−2) cell to exhibit excellent cycling stability over 480 cycles with a capacity retention of 70.8% at 0.5 C .
Metabolomics Biotechnology
Field
Biochemistry and Molecular Biology
Application Summary
Mass spectrometry-based metabolomics has been used in a variety of disease research areas. It is considered to be a universal tool with high specificity and sensitivity and is widely used around the world .
Methods of Application
The combination of metabolomics and mass spectrometry is of great significance for the discovery and identification of metabolite biomarkers .
Results or Outcomes
This technology could further improve and develop the exploratory research of the life sciences .
Fungal Mycelium-Based Functional Biomaterials
Field
Biotechnology and Materials Science
Application Summary
The utilization of renewable resources for the production of materials introduces fast-growing and biodegradable fungal mycelium-derived materials for various applications .
Methods of Application
The properties of mycelium-derived materials are greatly dependent upon the feeding substrate, fungus type, and processing conditions .
Results or Outcomes
Mycelium-based materials have potential applications in cosmetics, medicine, textile, construction, packaging, and the food industry .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-fluoro-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-17-5-6-20-18(12-17)22(25-14-24-20)28-9-7-15(8-10-28)13-29-21-11-16-3-1-2-4-19(16)26-27-21/h5-6,11-12,14-15H,1-4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKDUJLHHBWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2768990.png)
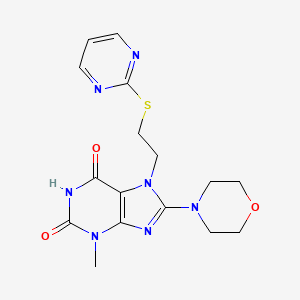
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)
![2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2768994.png)
![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)

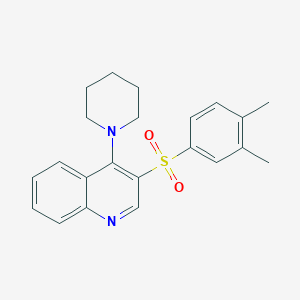
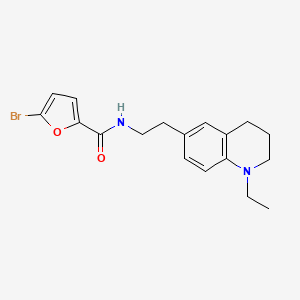
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)
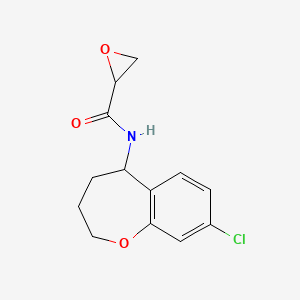
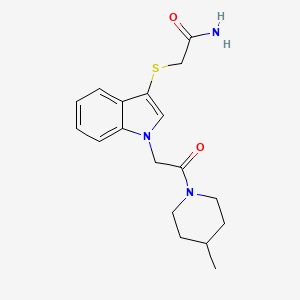
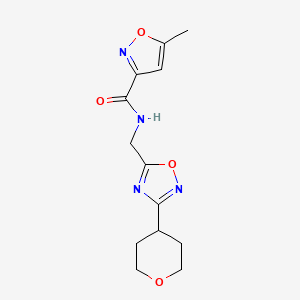
![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)
